Cas no 69675-30-5 (rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride)
rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- trans-4-Phenyl-3-piperidinol hydrochloride
- 3-Piperidinol, 4-phenyl-, hydrochloride,trans-
- rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride
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- MDL: MFCD28891779
- Inchi: 1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11+;/m0./s1
- InChI Key: JYSCZIZVQQZGCR-VZXYPILPSA-N
- SMILES: O[C@@H]1CNCC[C@H]1C1C=CC=CC=1.Cl
rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24470722-1g |
rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride |
69675-30-5 | 95% | 1g |
$1429.0 | 2023-09-15 | |
| Enamine | EN300-24470722-5g |
rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride |
69675-30-5 | 95% | 5g |
$4143.0 | 2023-09-15 | |
| Enamine | EN300-24470722-10g |
rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride |
69675-30-5 | 95% | 10g |
$6144.0 | 2023-09-15 | |
| Enamine | EN300-24470722-0.05g |
rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride |
69675-30-5 | 95% | 0.05g |
$332.0 | 2024-06-19 | |
| Enamine | EN300-24470722-0.1g |
rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride |
69675-30-5 | 95% | 0.1g |
$497.0 | 2024-06-19 | |
| Enamine | EN300-24470722-0.25g |
rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride |
69675-30-5 | 95% | 0.25g |
$708.0 | 2024-06-19 | |
| Enamine | EN300-24470722-0.5g |
rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride |
69675-30-5 | 95% | 0.5g |
$1113.0 | 2024-06-19 | |
| Enamine | EN300-24470722-1.0g |
rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride |
69675-30-5 | 95% | 1.0g |
$1429.0 | 2024-06-19 | |
| Enamine | EN300-24470722-2.5g |
rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride |
69675-30-5 | 95% | 2.5g |
$2800.0 | 2024-06-19 | |
| Enamine | EN300-24470722-5.0g |
rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride |
69675-30-5 | 95% | 5.0g |
$4143.0 | 2024-06-19 |
rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride
Recent Advances in the Study of rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride (CAS: 69675-30-5)
The compound rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride (CAS: 69675-30-5) has garnered significant attention in recent years due to its potential applications in the field of chemical biology and medicinal chemistry. This chiral piperidine derivative has been explored for its pharmacological properties, particularly as a building block for the synthesis of novel therapeutic agents. Recent studies have focused on its stereochemistry, biological activity, and potential as a scaffold for drug development.
One of the key areas of research has been the investigation of the compound's interaction with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride exhibits moderate affinity for sigma-1 and sigma-2 receptors, suggesting its potential utility in the treatment of neurological disorders. The study utilized molecular docking simulations and in vitro binding assays to elucidate the compound's binding mode and selectivity profile.
Another significant advancement has been the development of more efficient synthetic routes for rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride. A recent publication in Organic Process Research & Development (2024) described a scalable, enantioselective synthesis of the compound with improved yield and purity. The new method employs asymmetric hydrogenation and chiral resolution techniques, addressing previous challenges in large-scale production.
Pharmacokinetic studies have also shed light on the compound's metabolic stability and bioavailability. Research conducted at the University of California, San Francisco (2023) revealed that rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride demonstrates favorable metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes. These findings support its potential as a lead compound for further optimization.
In the context of drug discovery, several research groups have explored the use of rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride as a core structure for the development of new analgesics and antipsychotics. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel derivatives showing promising activity in animal models of neuropathic pain, with reduced side effects compared to existing therapies.
The safety profile of rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride has been investigated in preclinical studies. Toxicology assessments conducted in accordance with OECD guidelines (2023) indicated that the compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. These results support its potential progression to clinical trials.
Looking forward, researchers are exploring the application of rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride in targeted drug delivery systems. Recent work published in Advanced Drug Delivery Reviews (2024) demonstrated its potential as a ligand for nanoparticle-based delivery platforms, particularly for crossing the blood-brain barrier. This application could significantly enhance the treatment of central nervous system disorders.
In conclusion, rac-(3R,4R)-4-phenylpiperidin-3-ol hydrochloride (CAS: 69675-30-5) represents a versatile and promising compound in medicinal chemistry research. Recent advances in its synthesis, biological evaluation, and therapeutic applications highlight its potential as a valuable tool for drug discovery and development. Future research directions may focus on further optimization of its pharmacological properties and exploration of additional therapeutic indications.
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